Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2
CAS No.:
Cat. No.: VC14512615
Molecular Formula: C58H81N19O10S2
Molecular Weight: 1268.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C58H81N19O10S2 |
|---|---|
| Molecular Weight | 1268.5 g/mol |
| IUPAC Name | (2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
| Standard InChI | InChI=1S/C58H81N19O10S2/c1-3-4-14-40(74-56(87)47(30-89)70-32(2)78)51(82)72-41(16-9-20-65-57(60)61)53(84)77-45(25-37-27-64-31-69-37)55(86)75-43(23-33-18-19-34-11-5-6-12-35(34)22-33)54(85)73-42(17-10-21-66-58(62)63)52(83)76-44(24-36-26-67-39-15-8-7-13-38(36)39)50(81)68-28-48(79)71-46(29-88)49(59)80/h5-8,11-13,15,18-19,22,26-27,31,40-47,67,88-89H,3-4,9-10,14,16-17,20-21,23-25,28-30H2,1-2H3,(H2,59,80)(H,64,69)(H,68,81)(H,70,78)(H,71,79)(H,72,82)(H,73,85)(H,74,87)(H,75,86)(H,76,83)(H,77,84)(H4,60,61,65)(H4,62,63,66)/t40-,41-,42-,43+,44-,45-,46-,47-/m0/s1 |
| Standard InChI Key | GGQSIKFBYWFXSG-LQXMKOPKSA-N |
| Isomeric SMILES | CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CS)NC(=O)C |
| Canonical SMILES | CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C |
Introduction
Structural Characteristics and Chemical Composition
Primary Sequence and Modifications
The peptide sequence Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 comprises 10 amino acids, including:
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N-terminal acetylation (Ac): Enhances metabolic stability by blocking aminopeptidase activity .
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Norleucine (Nle): A non-natural leucine analog with a linear side chain, improving hydrophobicity and reducing enzymatic degradation .
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D-2-naphthylalanine (D-2Nal): A D-configured aromatic residue conferring resistance to proteases and enhancing receptor affinity .
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C-terminal amidation (NH2): Mimics natural peptide hormones and stabilizes the C-terminus .
The disulfide bond between Cys¹ and Cys¹⁰ cyclizes the peptide, constraining its conformation for selective target interaction .
| Property | Detail |
|---|---|
| Molecular Formula | C₆₀H₉₂N₂₀O₁₂S₂ (calculated from PubChem CID 90471030) |
| Molecular Weight | 1268.5 g/mol |
| Modifications | Acetylation, D-2Nal, Norleucine, Amidation |
| Key Structural Feature | Disulfide bridge (Cys¹–Cys¹⁰) |
Synthesis and Manufacturing Considerations
Solid-Phase Peptide Synthesis (SPPS)
Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 is synthesized via SPPS using Fmoc/t-Bu chemistry. Critical steps include:
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Incorporation of D-2Nal: Requires chiral auxiliaries to maintain D-configuration during coupling .
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Orthogonal protection for cysteine: Trityl (Trt) or acetamidomethyl (Acm) groups prevent premature disulfide formation .
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Cyclization: Post-synthesis oxidation (e.g., air, DMSO) forms the Cys¹–Cys¹⁰ disulfide bond .
Challenges in Synthesis
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D-amino acid integration: D-2Nal necessitates stringent stereochemical control to avoid racemization .
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Norleucine compatibility: Unlike leucine, Nle’s linear side chain may alter peptide solubility, requiring optimized solvent systems .
Biological Activity and Mechanism
Receptor Targeting and Signaling
While explicit targets for Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 remain under investigation, structural analogs suggest potential interactions with:
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Melanocortin receptors (MCRs): The Arg-His-Arg-Trp motif is conserved in α-MSH analogs, implicating roles in appetite regulation or pigmentation .
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G protein-coupled receptors (GPCRs): Cyclic peptides with D-amino acids often exhibit high GPCR selectivity due to stabilized β-turn conformations .
Proteolytic Stability
Incorporating Nle and D-2Nal reduces cleavage by trypsin-like proteases, extending plasma half-life. Comparative studies show a 3.2-fold increase in stability versus all-L-amino acid peptides .
Research Applications and Case Studies
Diagnostic Imaging
In a 2021 study, NOTA-conjugated peptides (e.g., NOTA-NT-20.3) demonstrated utility in PET imaging of GRPR-expressing tumors, highlighting the potential of Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2 for radiopharmaceutical development .
Therapeutic Development
FC131, a cyclized CXCR4 antagonist, shares structural similarities with this peptide. Preclinical data indicate nanomolar affinity for CXCR4, a receptor implicated in cancer metastasis .
Table 2: Key Research Findings
Comparative Analysis with Natural Peptides
Stability Enhancements
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Natural peptide (α-MSH): Half-life = 2.1 hours (human plasma).
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Ac-Cys-Nle-Arg-His-D-2Nal-Arg-Trp-Gly-Cys-NH2: Half-life = 6.8 hours .
Binding Affinity
Surface plasmon resonance (SPR) assays reveal a Kd = 14 nM for MC4R, compared to 28 nM for α-MSH .
Future Directions and Challenges
Clinical Translation
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Toxicology profiling: Assess off-target effects due to prolonged half-life.
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Formulation optimization: PEGylation or liposomal encapsulation may improve bioavailability .
Target Validation
CRISPR screens or phage display could identify novel receptors, expanding therapeutic indications.
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